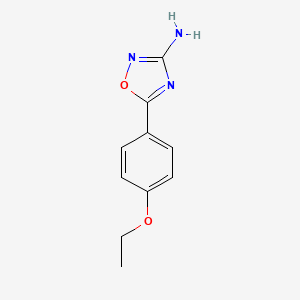

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULCJKRGLRTTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Ethoxyphenyl 1,2,4 Oxadiazol 3 Amine and Analogous 1,2,4 Oxadiazoles

Classical and Contemporary Approaches for 3-Amino-1,2,4-oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole (B8745197) ring is predominantly achieved through two main pathways: the cyclization of an O-acylamidoxime intermediate derived from an amidoxime (B1450833) and a carboxylic acid derivative, or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itnih.govresearchgate.net These foundational methods have been refined and expanded upon to improve yields, simplify procedures, and broaden the scope of accessible analogues.

The most widely employed method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its activated derivative. chim.itresearchgate.net This process typically involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. lookchem.comnih.gov The cyclization step is often the most challenging and may require heating or the use of a base. lookchem.com

Significant research has been dedicated to optimizing the cyclization of O-acylamidoximes by exploring various reaction conditions and catalytic systems. The goal is to achieve higher yields, shorter reaction times, and milder conditions.

A range of catalysts has been found to be effective. For instance, a combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Superbase systems, such as MOH/DMSO (where M = Li, Na, K), have been shown to facilitate rapid cyclodehydration of O-acylamidoximes, often achieving excellent yields in as little as 10-20 minutes under mild conditions. researchgate.net For specific applications, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is also used as a catalyst. nih.gov

The activation of the carboxylic acid component is another critical area of investigation. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for in situ activation. chim.itnih.gov The Vilsmeier reagent has also been identified as an effective activator for both the initial O-acylation of amidoximes and the subsequent cyclocondensation, enabling the reaction to proceed at room temperature. nih.govnih.gov More recently, a bifunctional acid-base catalyst with ionic liquid characteristics, 4-(dimethylamino)pyridinium (B8497252) acetate, has been developed for this transformation. lookchem.com Additionally, microwave irradiation has been employed to accelerate the reaction, often in solvent-free conditions, leading to good to excellent yields. organic-chemistry.org

Table 1: Catalysts and Conditions for 1,2,4-Oxadiazole Synthesis

| Catalyst/Activating Agent | Substrates | Conditions | Key Advantages | Yields |

|---|---|---|---|---|

| PTSA-ZnCl₂ | Amidoximes, Organic Nitriles | Mild heating | Mild conditions, efficient | Good |

| MOH/DMSO (M=Li, Na, K) | O-Acylamidoximes | Room Temperature | Short reaction times (10-20 min) | Up to 98% researchgate.net |

| Vilsmeier Reagent | Amidoximes, Carboxylic Acids | Room Temperature, 3h | One-pot, simple purification | 61-93% nih.gov |

| EDC | Amidoximes, Carboxylic Acids | 0-30°C then 110°C | In situ activation | Good |

| Microwave Irradiation | Nitriles, Hydroxylamine (B1172632), Meldrum's Acid | Solvent-free | Rapid, solvent-free | Good to Excellent organic-chemistry.org |

Cyclization of Amidoximes with Carboxylic Acid Derivatives

One-Pot Synthetic Procedures for 3,5-Disubstituted-1,2,4-Oxadiazoles

To improve efficiency and simplify the synthetic process, several one-pot methodologies have been developed. These procedures combine the formation of the amidoxime, its acylation, and the final cyclization into a single reaction vessel, avoiding the isolation of intermediates. nih.govmdpi.com

One common one-pot approach involves the reaction of nitriles, hydroxylamine hydrochloride, and a carboxylic acid derivative. lookchem.comtandfonline.com For example, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized in a one-pot reaction from nitriles and carboxylic acids in dichloromethane (B109758) at room temperature using the Vilsmeier reagent. nih.gov Another method utilizes a base-mediated reaction between nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org This reaction proceeds through three sequential steps: formation of the amidoxime, its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation to the final product. rsc.org

Table 2: Selected One-Pot Syntheses of 1,2,4-Oxadiazoles

| Starting Materials | Reagents/Conditions | Intermediate Steps | Reference |

|---|---|---|---|

| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Amidoxime -> 4,5-dihydro-1,2,4-oxadiazole -> Oxidation | rsc.org |

| Nitriles, Hydroxylamine HCl | Potassium Fluoride, 100°C, Solvent-free | Amidoxime formation and cyclization | tandfonline.com |

| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave irradiation, Solvent-free | Amidoxime formation and cyclization | organic-chemistry.org |

| Amidoximes, Carboxylic Acids | Vilsmeier Reagent, Trimethylamine, CH₂Cl₂, RT | O-acylation and cyclocondensation | nih.gov |

PIDA-Mediated Intramolecular Oxidative Cyclization for 3-Amino-5-Aryl-1,2,4-Oxadiazoles

A modern and efficient approach for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves an intramolecular oxidative cyclization mediated by a hypervalent iodine reagent, specifically (diacetoxyiodo)benzene, also known as phenyliodine diacetate (PIDA). mdpi.comrsc.org This method provides a direct route to form the N-O bond of the oxadiazole ring under mild conditions. rsc.org

The reaction typically starts from readily available aromatic N-acylguanidines. mdpi.com Treatment of these precursors with PIDA as the oxidant in a solvent like DMF at room temperature promotes the cyclization, affording various 3-amino-5-aryl-1,2,4-oxadiazoles in moderate to good yields. mdpi.comrsc.org The proposed mechanism involves the formation of an N-iodinated intermediate, which facilitates the oxidative formation of the N–O bond to construct the heterocyclic ring. mdpi.com This protocol is valued for its operational simplicity, high functional group tolerance, and the use of a low-toxicity reagent, presenting a novel and practical strategy for synthesizing this class of compounds. rsc.org

A classical and fundamentally important route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.netmdpi.com This [3+2] cycloaddition approach involves the reaction of a nitrile oxide, which acts as the three-atom component, with a nitrile, the two-atom component. chim.it

Nitrile oxides are typically unstable and are therefore generated in situ from various precursors. Common methods for their generation include the base-induced dehydrohalogenation of hydroxamoyl chlorides or the dehydration of α-nitroketones. organic-chemistry.orgacs.org For example, iron(III) nitrate (B79036) can mediate a process where alkynes are nitrated to α-nitroketones, which are then dehydrated to provide nitrile oxides for subsequent cycloaddition. organic-chemistry.org Once generated, the nitrile oxide reacts with a nitrile dipolarophile to form the 1,2,4-oxadiazole ring. While this method is versatile, its application can sometimes be limited by the reactivity of the nitrile triple bond and the potential for the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.gov To overcome these challenges, catalysts such as platinum(IV) have been used to promote the cycloaddition under mild conditions. nih.gov

While the direct condensation of hydrazides and aldehydes more commonly leads to other heterocyclic systems like 1,3,4-oxadiazoles, multi-step pathways incorporating these functional groups can be devised to yield 1,2,4-oxadiazoles. nih.govacs.orgacs.orgnih.govresearchgate.net One such reported route involves a sequential reaction strategy to build the desired scaffold. nih.gov

This synthesis begins with the cyclocondensation of an aryl amidoxime with an ester, such as methyl 2-chloro-2-oxoacetate, in a refluxing solvent to form the initial 3-aryl-1,2,4-oxadiazole core bearing an ester group at the 5-position. nih.gov This intermediate is then treated with hydrazine (B178648) hydrate, which reacts with the ester function to produce the corresponding N-acylhydrazide. nih.gov In the final step, this hydrazide undergoes an acid-catalyzed addition-elimination reaction (condensation) with a substituted benzaldehyde (B42025) at reflux to furnish the target 3,5-disubstituted 1,2,4-oxadiazole containing an N-acylhydrazone moiety. nih.gov This sequence demonstrates a viable, albeit multi-step, method for incorporating aldehyde- and hydrazide-derived structures into the final 1,2,4-oxadiazole product.

Strategies for Introducing the 4-Ethoxyphenyl Moiety

The introduction of the 4-ethoxyphenyl moiety into the 1,2,4-oxadiazole ring is a critical step in the synthesis of 5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine and its analogs. This is typically achieved through the reaction of a precursor containing the 4-ethoxyphenyl group with a suitable reagent to form the heterocyclic ring. A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes. researchgate.net In this context, the 4-ethoxyphenyl group can be incorporated through either the amidoxime or the acylating agent.

One prevalent strategy involves the reaction of a 4-ethoxybenzamidoxime with a reagent that will form the remainder of the oxadiazole ring, including the 3-amino group. Alternatively, an amidoxime that will ultimately provide the 3-amino functionality can be reacted with a 4-ethoxybenzoyl derivative, such as 4-ethoxybenzoyl chloride or a 4-ethoxybenzoic acid ester. The choice of reagents and reaction conditions can be tailored to optimize the yield and purity of the desired product.

Another approach is the 1,3-dipolar cycloaddition reaction. researchgate.net This method can involve the in-situ generation of a nitrile oxide from a 4-ethoxybenzohydroximoyl halide, which then reacts with a dipolarophile to form the 1,2,4-oxadiazole ring. The specific dipolarophile would be chosen to introduce the 3-amino group or a precursor that can be readily converted to an amino group.

Microwave-assisted synthesis has also emerged as an efficient method for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions, offering a potentially rapid route to compounds bearing the 4-ethoxyphenyl moiety. organic-chemistry.org

| Strategy | Precursors | Key Reaction | Reference |

| Acylation of Amidoximes | 4-Ethoxybenzamidoxime and a suitable acylating agent OR an amino-functionalized amidoxime and a 4-ethoxybenzoyl derivative. | Acylation followed by cyclodehydration. | researchgate.net |

| 1,3-Dipolar Cycloaddition | 4-Ethoxybenzohydroximoyl halide and a dipolarophile. | Generation of nitrile oxide and subsequent cycloaddition. | researchgate.net |

| Microwave-Assisted One-Pot Synthesis | 4-Ethoxynitrile, hydroxylamine, and Meldrum's acid. | Condensation and cyclization. | organic-chemistry.org |

Chemical Derivatization of the 3-Amino Group for Structural Modification

The 3-amino group on the 1,2,4-oxadiazole ring serves as a versatile handle for further structural modifications, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. The reactivity of this amino group is characteristic of primary amines and can undergo a variety of chemical transformations.

One common derivatization is acylation , where the 3-amino group reacts with acyl chlorides or anhydrides to form the corresponding amides. This modification can be used to introduce a wide range of substituents, thereby altering the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule.

Another important reaction is alkylation , which can be achieved by reacting the 3-amino-1,2,4-oxadiazole with alkyl halides. This leads to the formation of secondary or tertiary amines, providing another avenue for structural diversification. Furthermore, the 3-amino group can participate in sulfonylation reactions with sulfonyl chlorides to yield sulfonamides.

The amino group can also be a precursor for the synthesis of other functional groups. For instance, treatment of 3-amino-1,2,4-oxadiazoles with nitrous acid in the presence of hydrohalic acids can lead to the formation of 3-halogeno-1,2,4-oxadiazoles. researchgate.net These halogenated derivatives can then serve as substrates for nucleophilic substitution reactions, further expanding the scope of accessible analogs.

| Derivatization Reaction | Reagents | Product Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Diazotization/Halogenation | Nitrous acid, Hydrohalic acids | Halogen |

Validation of Synthetic Pathways and Product Formation

The validation of the synthetic pathways and the unambiguous confirmation of the structure of this compound and its derivatives are crucial steps in the research and development process. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Initially, the progress of the reaction and the purity of the product are often monitored by Thin Layer Chromatography (TLC) . acs.org Once the reaction is complete and the product is isolated, its structure is elucidated using a suite of spectroscopic methods.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups in the molecule. For instance, the N-H stretching vibrations of the amino group and the C=N and C-O-C stretching vibrations of the oxadiazole ring would be expected to appear at characteristic wavenumbers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination. 1H NMR spectroscopy provides information about the number and chemical environment of the protons in the molecule, including the aromatic protons of the ethoxyphenyl group and the protons of the ethyl group. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. nih.gov

Finally, the melting point of the synthesized compound is determined and compared with literature values if available. A sharp melting point is often indicative of a pure compound. For novel compounds, elemental analysis (CHN analysis) may also be performed to confirm the empirical formula. nih.gov

| Technique | Purpose |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. acs.org |

| Infrared (IR) Spectroscopy | Identification of functional groups. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Detailed structural elucidation. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. nih.gov |

| Melting Point Analysis | Purity assessment and identification. nih.gov |

| Elemental Analysis | Confirmation of empirical formula. nih.gov |

Mechanistic Elucidation of Biological Actions for Oxadiazole Derivatives

Identification of Specific Molecular Targets and Binding Interactions

Currently, there is no publicly available research that identifies the specific molecular targets of 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine. For the broader class of 1,2,4-oxadiazoles, studies have suggested various potential targets depending on the specific substitutions on the core ring structure. However, without dedicated binding assays, crystallography, or computational docking studies for this compound, its precise binding partners within the cell remain unknown. Future research would need to focus on screening this compound against known enzyme and receptor panels to identify its primary targets and characterize the nature of its binding interactions.

Modulation of Cellular Signaling Pathways (e.g., p53 and Caspase Activation)

The modulation of cellular signaling is a key aspect of the therapeutic action of many compounds. For some 3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives, research has shown an ability to induce apoptosis (programmed cell death) in cancer cells through the activation of the p53 tumor suppressor pathway and the subsequent cleavage of executioner caspases like caspase-3. nih.gov This process is a critical mechanism for eliminating cancerous cells.

However, no studies have specifically confirmed that this compound engages these or other signaling pathways. Investigating its effects on p53 expression levels and the activation status of caspases in relevant cell lines would be a necessary step to determine if it shares the apoptotic-inducing properties of other compounds in its class. arabjchem.orgmdpi.com

Interference with Essential Metabolic Processes and Cellular Integrity

The ability of a compound to interfere with essential metabolic processes or compromise cellular integrity can be a potent mechanism for therapeutic effect, particularly in oncology. To date, the effects of this compound on cellular metabolism, such as glycolysis or mitochondrial respiration, have not been documented. Furthermore, its impact on cellular integrity, including membrane potential and cytoskeletal structure, is an area that requires investigation.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Variations on the Ethoxyphenyl and Oxadiazole Rings

The biological activity of compounds based on the 1,2,4-oxadiazole (B8745197) scaffold is significantly influenced by the nature and position of substituents on its appended rings.

Oxadiazole Ring: The 1,2,4-oxadiazole ring itself is a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability nih.gov. The 3-amino group is a critical site for interaction and can be a key hydrogen bond donor. Modifications at this position, for instance, by acylation, would significantly alter the compound's properties and interactions with biological targets. The substitution pattern on the oxadiazole ring is known to be critical for the biological activity of this class of compounds. For instance, in a series of 3,5-disubstituted 1,2,4-oxadiazoles, the nature of the substituent at both the 3- and 5-positions was found to be a determinant of their anti-tubercular activity nih.gov.

The following table summarizes the general influence of substituent variations on the activity of related 1,2,4-oxadiazole derivatives.

| Ring Position | Substituent Type | General Effect on Activity | Reference |

| Phenyl Ring (analogous to Ethoxyphenyl) | Electron-Donating Groups (EDG) | Generally increases antiproliferative activity in some series. | nih.gov |

| Phenyl Ring (analogous to Ethoxyphenyl) | Electron-Withdrawing Groups (EWG) | Can decrease antiproliferative activity in some series. | nih.gov |

| Phenyl Ring (analogous to Ethoxyphenyl) | Halogens | Can lead to good anti-tubercular activity. | nih.gov |

| Oxadiazole Ring (C3) | Amino Group | Acts as a key interaction point (e.g., hydrogen bonding). | |

| Oxadiazole Ring (C5) | Phenyl/Substituted Phenyl | The nature of the substituent significantly impacts potency. | nih.gov |

Correlation Between Substitution Patterns and Biological Potency

A direct correlation between the substitution patterns on the 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine scaffold and its biological potency is a key aspect of its rational drug design.

For a series of 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines, which are structurally analogous to the compound of interest, a clear correlation between the electronic nature of the substituents and antiproliferative activity has been observed. The presence of electron-donating groups on the aryl rings was generally found to be favorable for activity, while electron-withdrawing groups tended to diminish it nih.gov. This suggests that the ethoxy group in this compound likely contributes positively to its biological profile.

In a study of 1,2,4-oxadiazole derivatives as antibacterial agents, it was found that bulky para-substituents on the 3-phenyl ring were favorable for activity nih.gov. This highlights the importance of steric factors in the interaction with the biological target. Furthermore, the substitution pattern on the 5-phenyl ring was also critical, with certain substitutions leading to a significant loss of activity nih.gov.

The table below illustrates the correlation between substitution patterns and biological potency in related 1,2,4-oxadiazole analogues.

| Compound Series | Substitution Pattern | Correlation with Biological Potency | Reference |

| 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines | Electron-donating groups on aryl rings | Increased antiproliferative activity. | nih.gov |

| 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines | Electron-withdrawing groups on aryl rings | Decreased antiproliferative activity. | nih.gov |

| 3-Phenyl-1,2,4-oxadiazoles | Bulky para-substituent on the 3-phenyl ring | Favorable for antibacterial activity. | nih.gov |

| 5-Styryl 1,2,4-oxadiazoles | Electron-withdrawing groups on the phenyl ring of the styryl moiety | Good anti-tubercular activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been particularly insightful.

In a 3D-QSAR study on a series of 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines with antiproliferative activity, the partial least square regression (PLSR) method was employed ijpsdronline.com. The most significant model developed showed a high correlation coefficient (r²) of 0.8713, indicating a strong correlation between the descriptors and the biological activity. The model highlighted the importance of steric and electrostatic interactions in determining the antiproliferative activity ijpsdronline.com. The use of molecular field analysis (MFA) contour plots provided a visual representation of these relationships, guiding the design of new, potentially more active compounds ijpsdronline.com.

Another 3D-QSAR study on 1,2,4-oxadiazole derivatives as antibacterials utilized Comparative Molecular Field Analysis (CoMFA) nih.gov. The CoMFA steric and electrostatic contour maps were used to identify regions where modifications to the molecular template could alter biological activity. For instance, the model suggested that a bulky para-substituent on the 3-phenyl ring is favorable for activity nih.gov. Such models are invaluable for the rational design of new derivatives with improved potency.

The following table summarizes key aspects of QSAR models developed for analogous 1,2,4-oxadiazole derivatives.

| QSAR Model Type | Compound Series | Key Findings | Reference |

| 3D-QSAR (PLSR) | 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines | Steric and electrostatic interactions are crucial for antiproliferative activity. The model had a high predictive ability (pred_r² = 0.8109). | ijpsdronline.com |

| 3D-QSAR (CoMFA) | 1,2,4-Oxadiazole derivatives | Provided guidelines for new analogues with improved antibacterial activity based on steric and electrostatic fields. | nih.gov |

| 3D-QSAR (kNN-MFA) | 1,2,4-Oxadiazole derivatives | Developed predictive models for Sortase A inhibitors, confirming the high predictive potential of the QSAR approach. | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. While specific docking studies for 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine are not extensively documented, research on analogous 1,2,4-oxadiazole (B8745197) derivatives highlights the potential interactions this class of compounds can form within the active sites of various biological targets.

For instance, studies on similar 1,2,4-oxadiazole analogs have demonstrated their ability to act as potent inhibitors of enzymes such as MurE ligases, which are involved in bacterial peptidoglycan biosynthesis. In these simulations, the oxadiazole core, along with its aryl substituents, plays a crucial role in establishing key interactions, including hydrogen bonds and hydrophobic contacts with the amino acid residues of the target protein. It is plausible that the 3-amino group of this compound could act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring could serve as hydrogen bond acceptors. The ethoxyphenyl group is likely to engage in hydrophobic interactions within the binding pocket. The outcomes of such docking studies are often quantified by a docking score, which estimates the binding affinity, with more negative values indicating a stronger interaction.

Table 1: Representative Ligand-Target Interactions for Oxadiazole Analogs from Molecular Docking Studies

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| MurE Ligase | Arginine, Glycine, Serine | Hydrogen Bonding, Hydrophobic | |

| Cyclooxygenase-2 (COX-2) | Arginine, Tyrosine, Serine | Hydrogen Bonding, Pi-Alkyl | rdd.edu.iq |

This table is illustrative and based on findings for analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a ligand and its complex with a biological target over time, offering deeper insights into the stability of the predicted binding pose from molecular docking. For a compound like this compound, MD simulations can reveal the flexibility of the molecule and the persistence of key interactions within the binding site.

A study on triazin-3(2H)-one derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety demonstrated the utility of MD simulations in verifying the stability of the ligand-protein complex. nih.gov The simulation trajectories are analyzed to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable complex will exhibit minimal fluctuations in its RMSD value over the simulation period. Furthermore, analysis of the simulation can confirm the hydrogen bonding patterns and hydrophobic interactions that contribute to the binding affinity. Such studies are crucial for validating the initial docking results and understanding the dynamic behavior of the ligand in a simulated physiological environment.

Applications of Density Functional Theory (DFT) in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For 1,2,4-oxadiazole derivatives, DFT studies have been employed to compute various global and local reactivity descriptors. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The MEP map helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atoms of the oxadiazole ring and the oxygen atom of the ethoxy group are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the amino group would be a likely site for nucleophilic interactions. These theoretical calculations are instrumental in understanding the intrinsic chemical properties of the molecule, which can influence its biological activity and metabolic fate.

Table 2: Calculated Electronic Properties for Analogous Oxadiazole Derivatives using DFT

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetamide | -6.5 to -7.2 | -2.2 to -2.5 | 4.3 to 4.7 | |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.8 | -1.9 | 4.9 | ajchem-a.com |

This table presents data for analogous compounds to illustrate the application of DFT.

In Silico Prediction of Bioavailability and Absorption Characteristics

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These predictions help in identifying molecules with favorable drug-like properties. For this compound, various computational models can be used to predict its bioavailability and absorption characteristics.

A common approach is to evaluate the compound's compliance with Lipinski's rule of five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Da, a logP value of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Studies on a variety of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have shown that they generally exhibit good intestinal absorption and are predicted to be orally active. nih.gov The topological polar surface area (TPSA) is another important descriptor, with values typically below 140 Ų being associated with good oral bioavailability. These in silico predictions provide a preliminary assessment of the compound's potential to be developed as an orally administered drug.

Table 3: Predicted ADME Properties for a Series of Oxadiazole Analogs

| Property | Predicted Range | Significance | Reference |

|---|---|---|---|

| Molecular Weight (Da) | 250 - 450 | Oral Bioavailability | nih.gov |

| LogP | 2.5 - 4.5 | Lipophilicity and Permeability | nih.gov |

| Hydrogen Bond Donors | 1 - 2 | Oral Bioavailability | nih.gov |

| Hydrogen Bond Acceptors | 4 - 6 | Oral Bioavailability | nih.gov |

| Topological Polar Surface Area (Ų) | 70 - 100 | Intestinal Absorption | nih.gov |

This table is a summary of predicted properties for a range of analogous compounds.

Research Applications and Broader Scientific Implications of 5 4 Ethoxyphenyl 1,2,4 Oxadiazol 3 Amine Research

Contribution to Lead Compound Discovery and Optimization for Therapeutic Development

The 1,2,4-oxadiazole (B8745197) scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. nih.gov Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others. researchgate.netnih.gov Research into compounds like 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine plays a crucial role in the discovery of new lead compounds and the optimization of existing ones for therapeutic use.

One of the notable areas of investigation for 1,2,4-oxadiazole derivatives is oncology. For instance, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors, a mechanism central to the action of many successful chemotherapy drugs. nih.gov The substitution pattern on the aryl rings significantly influences the biological activity, and compounds with alkoxy groups, such as the ethoxy and methoxy (B1213986) moieties present in the title compound and its analogs, are common subjects of study. For example, a lead compound in one study, 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole, demonstrated high potency with nanomolar IC50 values against cancer cell lines. nih.gov While specific data for the 4-ethoxyphenyl derivative is not detailed, its structural similarity suggests it could be a valuable candidate for similar screening and optimization efforts.

The process of lead optimization involves modifying a hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole ring is considered a bioisostere for amide and ester groups, meaning it can replace these functional groups in a drug candidate to potentially enhance metabolic stability and other pharmacological characteristics. researchgate.net The exploration of various substituents on the phenyl rings of compounds like this compound allows researchers to build structure-activity relationships (SAR), which are essential for rational drug design.

Advancements in Heterocyclic Compound Synthesis and Methodology Development

The study of this compound and its derivatives also drives innovation in synthetic organic chemistry. The construction of the 1,2,4-oxadiazole ring is a key focus, with numerous methods being developed to improve efficiency, yield, and substrate scope.

A common and effective route for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves the intramolecular oxidative cyclization of N-acyl amidines or related precursors. rsc.orgnih.gov For instance, the use of PhI(OAc)2 (PIDA) as an oxidant provides a mild and efficient method for this transformation, accommodating a variety of functional groups and leading to moderate to good yields. rsc.org Such methodologies are crucial for creating libraries of diverse 1,2,4-oxadiazole derivatives for biological screening.

Other synthetic strategies include the reaction of amidoximes with various reagents. The development of one-pot procedures and the use of novel catalysts are active areas of research aimed at making the synthesis of these heterocyclic compounds more streamlined and environmentally friendly. organic-chemistry.orgnih.gov The synthesis of the specific precursor, 4-ethoxybenzamidoxime, and its subsequent cyclization to form the desired 1,2,4-oxadiazole would contribute to the growing body of knowledge on heterocyclic synthesis.

The table below summarizes some general synthetic approaches for 3,5-disubstituted 1,2,4-oxadiazoles, which are relevant to the synthesis of the title compound.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Amidoximes and Nitriles | PTSA-ZnCl2 | 3,5-disubstituted-1,2,4-oxadiazoles | organic-chemistry.org |

| Nitriles, Hydroxylamine (B1172632), Meldrum's Acid | Microwave irradiation, solvent-free | 3,5-disubstituted-1,2,4-oxadiazoles | organic-chemistry.org |

| N-Acylguanidines | Oxidative cyclization | 3-amino-1,2,4-oxadiazoles | nih.gov |

| Amidines and Methylarenes | Copper-catalyzed cascade reaction | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |

Exploration of Potential in Materials Science for Specific Electronic or Optical Properties

Beyond their biomedical applications, heterocyclic compounds like 1,2,4-oxadiazoles are being explored for their potential in materials science. The electronic properties of these molecules can be tuned by altering the substituents on the heterocyclic core and any attached aryl groups. This makes them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The 1,3,4-oxadiazole (B1194373) isomer, which is structurally related to the 1,2,4-oxadiazole in the title compound, is well-known for its electron-transporting properties. mdpi.com This is attributed to the electron-withdrawing nature of the oxadiazole ring, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com While less studied in this context, 1,2,4-oxadiazoles also possess a conjugated π-system and can be functionalized to modulate their electronic characteristics.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the electronic properties of new organic molecules. nih.gov Parameters like the HOMO-LUMO energy gap, ionization potential, and electron affinity can provide insights into a molecule's potential as a semiconductor or light-emitting material. daneshyari.com For this compound, the presence of the electron-donating ethoxy and amino groups, in conjunction with the phenyl and oxadiazole rings, would create a specific electronic structure. The study of its optical properties, such as UV-visible absorption and fluorescence emission, would be necessary to fully assess its potential for optoelectronic applications. researchgate.net

The table below outlines key electronic properties that are typically investigated for organic materials and their relevance to materials science applications.

| Property | Description | Relevance in Materials Science |

| HOMO Energy Level | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (hole transport) |

| LUMO Energy Level | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electron transport) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines the optical and electronic properties, such as color and conductivity |

| Ionization Potential | Energy required to remove an electron | Important for charge injection from electrodes |

| Electron Affinity | Energy released when an electron is added | Important for charge injection from electrodes |

Q & A

What are the optimal synthetic routes for 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine, and how can experimental design methods improve yield?

Basic Research Focus : Traditional methods like cyclization of thiosemicarbazides or condensation of amidoximes with carboxylic acid derivatives are commonly used. Basic optimization involves varying reaction time, temperature, and stoichiometry .

Advanced Research Focus : Employ Design of Experiments (DOE) such as orthogonal arrays or factorial designs to systematically evaluate interactions between variables (e.g., catalyst loading, solvent polarity). For example, a 3-factor, 3-level orthogonal design can reduce the number of trials by 50% while identifying critical parameters .

How can structural discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Basic Research Focus : Use standard spectroscopic techniques (¹H/¹³C NMR, IR) for preliminary structural confirmation. Compare observed peaks with literature data for analogous oxadiazoles .

Advanced Research Focus : Perform single-crystal X-ray diffraction to resolve ambiguities. For instance, hydrogen-bonding networks in the crystal lattice (N–H⋯N interactions) can clarify tautomeric forms or regiochemical outcomes. Computational validation via density functional theory (DFT) can align spectral predictions with experimental data .

What methodologies are recommended for assessing the biological activity of this compound?

Basic Research Focus : Conduct in vitro assays such as DPPH radical scavenging for antioxidant potential or MTT assays for cytotoxicity using cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Focus : Investigate mechanistic pathways using molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., topoisomerase II). Validate findings with in vivo models and transcriptomic profiling to identify downstream effects .

How should researchers address contradictions in reaction yield or purity data across replicate experiments?

Basic Research Focus : Standardize protocols (e.g., solvent drying, inert atmosphere) and use internal standards (e.g., deuterated solvents for NMR) to minimize variability .

Advanced Research Focus : Apply statistical tools like ANOVA or Bayesian inference to distinguish systematic errors from random noise. Replicate experiments under blinded conditions and use control charts to monitor process stability .

What advanced computational tools can predict the reactivity and stability of this oxadiazole derivative?

Basic Research Focus : Use semi-empirical methods (e.g., PM6) for preliminary stability assessments under varying pH or temperature conditions .

Advanced Research Focus : Implement ab initio molecular dynamics (AIMD) simulations to study degradation pathways or transition states. Tools like COMSOL Multiphysics® integrated with AI can model reaction kinetics and optimize conditions in silico .

What safety protocols are critical for handling this compound during synthesis and disposal?

Basic Research Focus : Follow general lab safety guidelines: use fume hoods, PPE (gloves, goggles), and segregate waste by hazard class (e.g., halogenated vs. non-halogenated) .

Advanced Research Focus : Partner with certified waste management firms for incineration or chemical neutralization. Conduct lifecycle assessments (LCAs) to evaluate environmental impacts of byproducts .

How can researchers optimize crystallization conditions for high-purity single crystals of this compound?

Basic Research Focus : Screen solvents (e.g., ethanol, DMSO) via slow evaporation or diffusion methods. Monitor crystal growth using polarized light microscopy .

Advanced Research Focus : Apply high-throughput screening with robotic liquid handlers to test >100 solvent/antisolvent combinations. Use dynamic light scattering (DLS) to monitor nucleation kinetics and crystal habit modification .

What strategies validate the mechanistic pathway of oxadiazole ring formation in this compound?

Basic Research Focus : Track intermediates via LC-MS or TLC at timed intervals. Isotopic labeling (e.g., ¹⁵N) can confirm reaction steps .

Advanced Research Focus : Use in situ FTIR or Raman spectroscopy to detect transient species. Computational reaction path searches (e.g., GRRM method) can map energy profiles and identify rate-determining steps .

How do electronic effects of the 4-ethoxyphenyl substituent influence the compound’s physicochemical properties?

Basic Research Focus : Measure logP (octanol-water partition coefficient) to assess lipophilicity. UV-Vis spectroscopy can evaluate conjugation effects .

Advanced Research Focus : Perform Hammett analysis to correlate substituent electronic parameters (σ) with reactivity. Time-dependent DFT (TD-DFT) simulations can predict absorption spectra and charge transfer behavior .

What collaborative frameworks integrate experimental and computational data for accelerated discovery?

Advanced Research Focus : Adopt platforms like ICReDD’s feedback loop, where experimental results refine computational models (e.g., QSAR or neural networks). Cloud-based tools (e.g., AWS Quantum Solutions) enable real-time data sharing and collaborative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.